molecular formula C10H10N4O B12477728 1,3-dimethyl-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one

1,3-dimethyl-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one

Cat. No.: B12477728
M. Wt: 202.21 g/mol
InChI Key: QUEXVBNPLGCNGI-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-4,6,10,12-TETRAAZATRICYCLO[7300(3),?]DODECA-1(9),2,7,10-TETRAEN-5-ONE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-4,6,10,12-TETRAAZATRICYCLO[7.3.0.0(3),?]DODECA-1(9),2,7,10-TETRAEN-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-4,6,10,12-TETRAAZATRICYCLO[7.3.0.0(3),?]DODECA-1(9),2,7,10-TETRAEN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4,6-DIMETHYL-4,6,10,12-TETRAAZATRICYCLO[7.3.0.0(3),?]DODECA-1(9),2,7,10-TETRAEN-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-4,6,10,12-TETRAAZATRICYCLO[7.3.0.0(3),?]DODECA-1(9),2,7,10-TETRAEN-5-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-DIMETHYL-4,6,10,12-TETRAAZATRICYCLO[7.3.0.0(3),?]DODECA-1(9),2,7,10-TETRAEN-5-ONE is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

1,3-dimethyl-5H-imidazo[4,5-f]benzimidazol-2-one

InChI

InChI=1S/C10H10N4O/c1-13-8-3-6-7(12-5-11-6)4-9(8)14(2)10(13)15/h3-5H,1-2H3,(H,11,12)

InChI Key

QUEXVBNPLGCNGI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C3C(=C2)NC=N3)N(C1=O)C

solubility

>30.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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